molecular formula C13H17NO4S B13953240 Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)- CAS No. 35624-96-5

Isoxazolidine, 2-(3,4,5-trimethoxythiobenzoyl)-

Cat. No.: B13953240
CAS No.: 35624-96-5
M. Wt: 283.35 g/mol
InChI Key: LCRAPMXTTIIICC-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol It is characterized by the presence of an isoxazolidine ring attached to a 3,4,5-trimethoxythiobenzoyl group

Preparation Methods

The synthesis of 2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine typically involves the use of metal-free synthetic routes. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper (I) or ruthenium (II) . These reactions are favored due to their efficiency and the ability to produce the desired compound with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

2-(3,4,5-Trimethoxythiobenzoyl)isoxazolidine can be compared with other similar compounds, such as 3,4,5-trimethoxybenzaldehyde and other isoxazolidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Properties

CAS No.

35624-96-5

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

1,2-oxazolidin-2-yl-(3,4,5-trimethoxyphenyl)methanethione

InChI

InChI=1S/C13H17NO4S/c1-15-10-7-9(8-11(16-2)12(10)17-3)13(19)14-5-4-6-18-14/h7-8H,4-6H2,1-3H3

InChI Key

LCRAPMXTTIIICC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCO2

Origin of Product

United States

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